4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
Description
4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups
Properties
Molecular Formula |
C15H14ClN3OS |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-ethyl-2-ethylsulfanyl-6-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H14ClN3OS/c1-3-19-14(20)12(9-17)13(18-15(19)21-4-2)10-5-7-11(16)8-6-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
YFQVKLHCHPEABI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(N=C1SCC)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents. These compounds share a common pyrimidine core but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-substituted 4-ethylsulfanyl-2-pyridones .
This compound’s unique combination of functional groups makes it distinct from its analogs, providing specific advantages in its applications.
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